(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Brand Name: Vulcanchem
CAS No.: 82955-33-7
VCID: VC7923727
InChI: InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+
SMILES: C1CN2CCC1C(=O)C2=CC3=CC=CS3
Molecular Formula: C12H13NOS
Molecular Weight: 219.3 g/mol

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

CAS No.: 82955-33-7

Cat. No.: VC7923727

Molecular Formula: C12H13NOS

Molecular Weight: 219.3 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one - 82955-33-7

Specification

CAS No. 82955-33-7
Molecular Formula C12H13NOS
Molecular Weight 219.3 g/mol
IUPAC Name (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Standard InChI InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+
Standard InChI Key NZBSBCCCGCUASD-DHZHZOJOSA-N
Isomeric SMILES C1CN\2CCC1C(=O)/C2=C\C3=CC=CS3
SMILES C1CN2CCC1C(=O)C2=CC3=CC=CS3
Canonical SMILES C1CN2CCC1C(=O)C2=CC3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one (CAS No. 82955-19-9) possesses the molecular formula C₁₂H₁₃NOS and a molecular weight of 219.30 g/mol . Its IUPAC name reflects the bicyclo[2.2.2]octane core substituted with a thiophen-2-ylmethylidene group at position 2 and a ketone at position 3. Key identifiers include:

PropertyValueSource
SMILESC1CN2CCC1C(=O)C2=CC3=CC=CS3
InChIKeyNZBSBCCCGCUASD-DHZHZOJOSA-N
Melting PointNot reported-
SolubilityNot experimentally determined

The E-configuration of the exocyclic double bond is confirmed by its stereodescriptor in the IUPAC name and computational stereochemical analysis .

Structural Analysis

The bicyclo[2.2.2]octane system imposes significant conformational rigidity, while the thiophene ring contributes π-electron density and planar geometry. X-ray crystallography of analogous compounds reveals bond lengths of 1.48 Å for the C–N bond in the azabicyclo system and 1.34 Å for the C=O group, consistent with typical ketone functionalities .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a condensation reaction between a functionalized thiophene derivative and a preformed azabicyclo[2.2.2]octan-3-one intermediate. A representative pathway includes:

  • Preparation of 1-azabicyclo[2.2.2]octan-3-one via intramolecular cyclization of N-substituted δ-lactams.

  • Knoevenagel condensation with thiophene-2-carbaldehyde under basic conditions (e.g., piperidine in ethanol), yielding the α,β-unsaturated ketone .

Key challenges include controlling stereoselectivity at the exocyclic double bond and minimizing side reactions from the electron-rich thiophene ring. Purification often requires column chromatography with ethyl acetate/hexane eluents.

Chemical Reactivity

Electrophilic Substitution

The thiophene moiety directs electrophilic attacks to the α-positions (C3 and C5), enabling:

  • Sulfonation with SO₃ complexes at 0°C

  • Nitration using HNO₃/AcOH mixtures (yield: ~65%)

Nucleophilic Additions

The α,β-unsaturated ketone undergoes Michael additions with Grignard reagents, producing tertiary alcohols. For example, reaction with methylmagnesium bromide yields a diastereomeric mixture (dr 1.5:1) .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the exocyclic double bond, generating the saturated analogue 2-(thiophen-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one without affecting the ketone.

Applications and Future Directions

Pharmaceutical Development

The compound serves as a lead structure for:

  • Urotensin-II receptor antagonists: Analogues demonstrate submicromolar binding affinity (Ki = 0.8 nM) .

  • BMP-2 upregulators: Derivatives increase bone morphogenetic protein-2 expression by 2.3-fold in osteoblast cultures, suggesting anti-osteoporosis applications .

Material Science

Thiophene-containing bicyclic amines show promise in:

  • Conductive polymers: Initial conductivity measurements reach 10⁻³ S/cm when doped with iodine .

  • Liquid crystals: Smectic phases observed between 120–140°C in hexyl-substituted analogues.

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